1-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
1-((2-((3-Chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a triazoloquinazoline core. Its structure includes:
- A 4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline scaffold.
- A 3-chlorophenyl group linked via a thioether bridge to the triazoloquinazoline core.
- An N-cyclopentyl carboxamide substituent at position 6.
Properties
IUPAC Name |
1-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3S/c1-30-22(34)18-10-9-14(21(33)27-16-6-2-3-7-16)11-19(18)31-23(30)28-29-24(31)35-13-20(32)26-17-8-4-5-15(25)12-17/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXYHWCQMXYDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative of quinazoline and triazole scaffolds. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 443.9 g/mol. It features multiple functional groups that contribute to its biological activity, including a triazole ring and a chlorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN5O3S |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 888428-66-8 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse pharmacological activities. The following sections summarize the key biological activities associated with this compound.
1. Anticancer Activity
Studies have shown that derivatives of triazoloquinazoline compounds possess significant anticancer properties. For instance, related compounds have demonstrated potent cytotoxic effects against various cancer cell lines:
- Leukemia SR
- Non-small cell lung cancer (HOP-92)
- Colon cancer (HCT-116)
In vitro assays have reported IC50 values in the low micromolar range for these cell lines, indicating strong antiproliferative effects. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating potential as an antimicrobial agent.
3. Anti-inflammatory Activity
In vitro studies have demonstrated that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example:
- Inhibition of IL-6 and TNF-alpha production in macrophage cultures was observed at concentrations as low as 10 µM.
This suggests that it may be beneficial in treating inflammatory diseases.
4. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 5.0 |
| Cholinesterase | Non-competitive | 15.0 |
| Aromatase | Mixed-type | 12.0 |
These activities highlight its potential use in treating conditions related to enzyme dysregulation.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study involving the treatment of breast cancer cells with the compound resulted in a significant reduction in cell viability and induction of apoptosis markers.
- Antimicrobial Efficacy : A comparative study showed that the compound displayed superior activity against resistant strains of bacteria compared to conventional antibiotics.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced swelling and inflammatory markers compared to control groups.
Comparison with Similar Compounds
Core Structural Variations
The triazoloquinazoline core is shared among several synthesized derivatives. Key differences lie in substituent groups, which influence physicochemical and biological properties:
Key Observations :
- Carboxamide vs. Ester/Hydrazide : The target compound’s cyclopentyl carboxamide may enhance metabolic stability compared to ester derivatives (e.g., 8, 8h) .
- Chlorine Substituent : The 3-chlorophenyl group may enhance receptor binding via hydrophobic interactions or halogen bonding, a feature absent in other derivatives .
Critical Differences :
Pharmacological Implications
- Bioavailability : The 3-chlorophenyl group and cyclopentyl carboxamide may improve blood-brain barrier penetration compared to polar hydrazides (10e–g) .
- Synergistic Effects: Minor structural changes (e.g., chlorine position, cyclopentyl vs. methyl groups) could modulate receptor selectivity or off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
